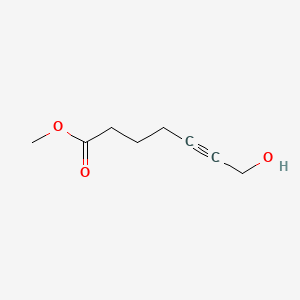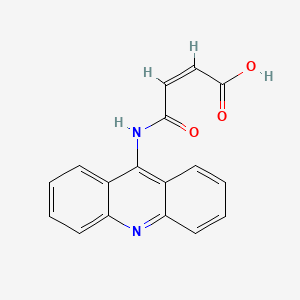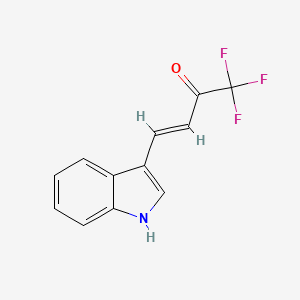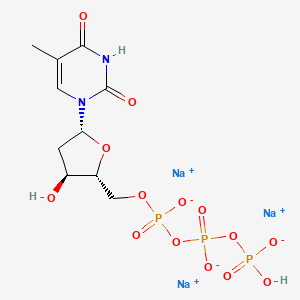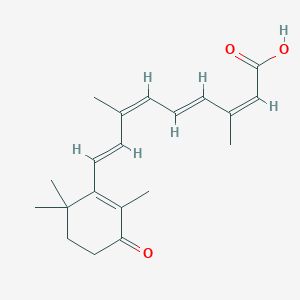
2,2',3,3',4,6,6'-Hepta-O-pivaloyl-α,α'-trehalose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is a biochemical compound with the CAS number 129727-79-3 . It is a pivaloyl protected intermediate of α,α-trehalose, a disaccharide that can be synthesized by bacteria, fungi, plants, and invertebrate animals . The molecular formula of this compound is C47H78O18, and it has a molecular weight of 931.11 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,6,6’-Hepta-O-pivaloyl-α,α’-trehalose is complex due to the presence of multiple pivaloyl groups attached to the trehalose molecule. The molecular formula is C47H78O18 , indicating that the molecule contains 47 carbon atoms, 78 hydrogen atoms, and 18 oxygen atoms. Unfortunately, a detailed structural diagram is not available from the search results.properties
CAS RN |
129727-79-3 |
|---|---|
Product Name |
2,2',3,3',4,6,6'-Hepta-O-pivaloyl-α,α'-trehalose |
Molecular Formula |
C₄₇H₇₈O₁₈ |
Molecular Weight |
931.11 |
synonyms |
2,3,4,6-Tetrakis-O-(2,2-dimethyl-1-oxopropyl)-α-D-glucopyranosyl 2,3,6-Tris(2,2-dimethylpropanoate) α-D-Glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



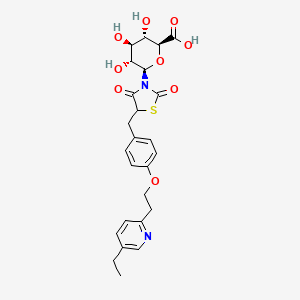
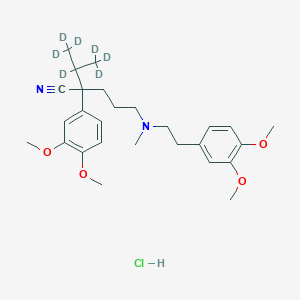
![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)
